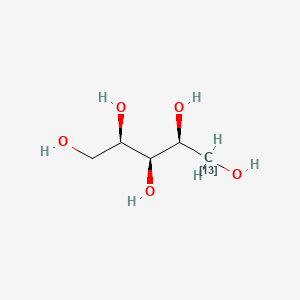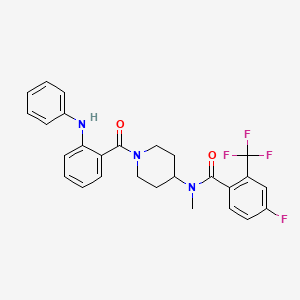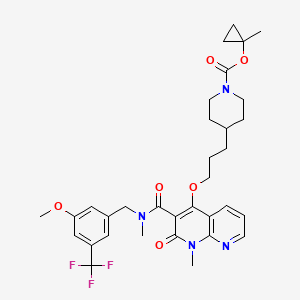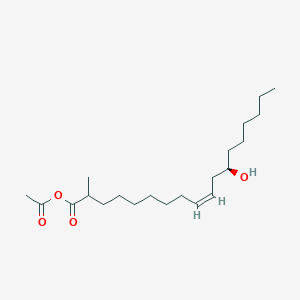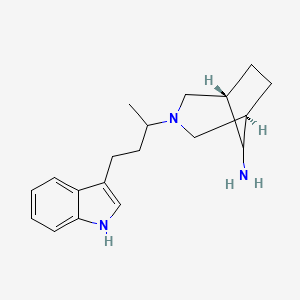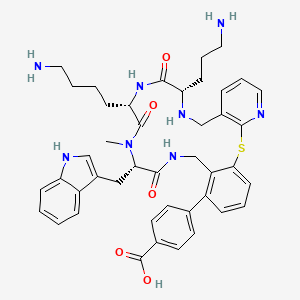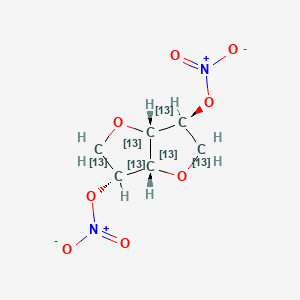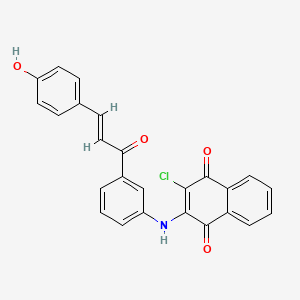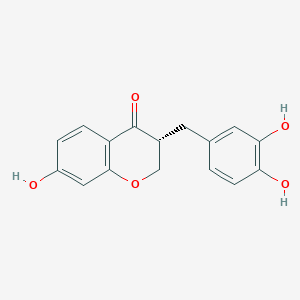
Deoxysappanone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxysappanone B is a homoisoflavonoid compound isolated from the heartwood of the plant Caesalpinia sappan. It is characterized by its unique structure, which includes a 2,3-dihydro-4H-1-benzopyran-4-one core substituted by a hydroxy group at position 7 and a (3,4-dihydroxyphenyl)methyl group at position 3 . This compound has garnered significant interest due to its various biological activities, including anti-inflammatory and neuroprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deoxysappanone B can be synthesized through several chemical routes. One common method involves the extraction of the compound from the heartwood of Caesalpinia sappan using methanolic extraction . The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Caesalpinia sappan. The heartwood is dried and ground into a fine powder, which is then extracted using solvents such as methanol or ethanol. The extract is purified using column chromatography to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Deoxysappanone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The hydroxy groups in this compound can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Wirkmechanismus
Deoxysappanone B exerts its effects through several molecular pathways:
Anti-inflammatory Action: It inhibits the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways, reducing the production of inflammatory mediators.
Neuroprotective Action: The compound protects neurons from microglia-mediated inflammatory injuries by blocking specific signaling pathways.
Antioxidant Action: This compound scavenges free radicals and reduces oxidative stress, contributing to its protective effects.
Vergleich Mit ähnlichen Verbindungen
Deoxysappanone B is unique among homoisoflavonoids due to its specific structure and biological activities. Similar compounds include:
Eigenschaften
Molekularformel |
C16H14O5 |
|---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(3R)-3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2/t10-/m1/s1 |
InChI-Schlüssel |
KCUXSQJYIWEGRG-SNVBAGLBSA-N |
Isomerische SMILES |
C1[C@H](C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
